7-(3-Bromopropoxy)-chromen-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromopropoxy)-chromen-2-one typically involves the reaction of 7-hydroxychromen-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Bromopropoxy)-chromen-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromenone core can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrochromenones.
Scientific Research Applications
7-(3-Bromopropoxy)-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-(3-Bromopropoxy)-chromen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromopropoxy group can facilitate binding to specific molecular targets, while the chromenone core may contribute to the overall biological activity through interactions with cellular pathways.
Comparison with Similar Compounds
- 7-(2-Bromopropoxy)-chromen-2-one
- 7-(4-Bromopropoxy)-chromen-2-one
- 7-(3-Chloropropoxy)-chromen-2-one
Comparison: 7-(3-Bromopropoxy)-chromen-2-one is unique due to the specific positioning of the bromopropoxy group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
7-(3-bromopropoxy)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c13-6-1-7-15-10-4-2-9-3-5-12(14)16-11(9)8-10/h2-5,8H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNDKTVOWYXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373756 | |
Record name | 7-(3-bromo-propoxy)-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69150-28-3 | |
Record name | 7-(3-bromo-propoxy)-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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